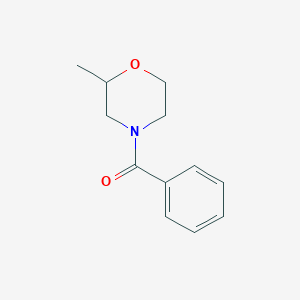

(2-Methylmorpholino)(phenyl)methanone

描述

属性

IUPAC Name |

(2-methylmorpholin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-9-13(7-8-15-10)12(14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRLUWOCKFSFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485246 | |

| Record name | (2-Methylmorpholino)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-03-0 | |

| Record name | (2-Methyl-4-morpholinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylmorpholino)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylmorpholino Phenyl Methanone

Retrosynthetic Analysis of the (2-Methylmorpholino)(phenyl)methanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comnumberanalytics.com For this compound, the primary disconnection strategy involves severing the amide bond (C-N bond), which is a common and reliable transformation. researchgate.net This leads to two key synthons: a benzoyl cation equivalent and a 2-methylmorpholine (B1581761) anion equivalent. The corresponding synthetic equivalents are benzoyl chloride (or benzoic acid) and 2-methylmorpholine.

A secondary disconnection can be envisioned within the morpholine (B109124) ring itself, breaking it down into simpler acyclic precursors. This approach is particularly relevant when considering the synthesis of substituted morpholines from basic building blocks.

Table 1: Key Retrosynthetic Disconnections and Corresponding Reagents

| Disconnection | Synthon 1 | Synthon 2 | Reagent 1 | Reagent 2 |

| Amide C-N Bond | Benzoyl Cation | 2-Methylmorpholine Anion | Benzoyl Chloride / Benzoic Acid | 2-Methylmorpholine |

| Morpholine Ring C-O/C-N Bonds | N-substituted ethanolamine (B43304) derivative | Halo-compound | N-(2-hydroxypropyl)amine derivative | Dihaloethane derivative |

Directed Synthesis Approaches to this compound

Directed synthesis involves the forward reaction from starting materials to the target molecule, guided by the retrosynthetic analysis.

Friedel-Crafts Acylation Strategies Involving Benzoyl Chloride Derivatives

A straightforward and widely used method for the synthesis of this compound is the acylation of 2-methylmorpholine with benzoyl chloride. This reaction, a type of Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. A common procedure involves dissolving 2-methylmorpholine and a tertiary amine base, such as triethylamine, in a suitable solvent like dichloromethane, followed by the careful addition of benzoyl chloride. researchgate.net The reaction is generally rapid and affords the desired amide in high yield.

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation

| Amine | Acylating Agent | Base | Solvent | Yield (%) |

| Morpholine | Benzoyl Chloride | Triethylamine | Dichloromethane | 95 |

This data is based on the reaction with morpholine, a close analog, and high yields are expected for 2-methylmorpholine under similar conditions. researchgate.net

Organometallic Coupling Reactions for Carbonyl Formation (e.g., Suzuki-Miyaura, Negishi)

While not the most conventional method for amide bond formation, organometallic cross-coupling reactions can theoretically be applied.

The Suzuki-Miyaura coupling typically forms carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.comlibretexts.org In the context of synthesizing this compound, one could envision a carbonylative Suzuki coupling where carbon monoxide is incorporated. However, a more direct, though less common, approach would involve the coupling of a morpholine-derived organoboron reagent with a benzoyl halide. The scope of such N-acylations via Suzuki coupling is still developing. nih.govnih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comorganic-chemistry.orgyoutube.comnih.gov To synthesize the target molecule, one could prepare an organozinc derivative of 2-methylmorpholine and couple it with benzoyl chloride. The milder nature of organozinc reagents compared to other organometallics can offer better functional group tolerance. youtube.com

Amide Coupling Methodologies and Subsequent Benzoylation

The direct condensation of benzoic acid and 2-methylmorpholine represents another viable route. This approach often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comresearchgate.net Alternatively, heating the carboxylic acid and amine together, sometimes with a catalyst like boric acid or a Lewis acid such as TiCl4, can effect the dehydration to form the amide bond. researchgate.netnih.gov

Table 3: Common Amide Coupling Reagents

| Coupling Reagent | Additive | Typical Solvent |

| DCC | DMAP | Dichloromethane |

| EDC | HOBt | Dimethylformamide |

| HATU | DIPEA | Dimethylformamide |

| TiCl4 | Pyridine | Dichloromethane |

Alternative Pathways Utilizing Morpholine Ring Formation and Subsequent Functionalization

An alternative strategy involves constructing the 2-methylmorpholine ring first, followed by N-benzoylation. The synthesis of the morpholine ring can be achieved through various methods, a common one being the cyclization of an appropriate N-substituted diethanolamine (B148213) derivative. For 2-methylmorpholine, this would typically start from a 1-amino-2-propanol derivative which is then reacted with a two-carbon electrophile to form the ring. researchgate.net Once 2-methylmorpholine is obtained, it can be acylated as described in section 2.2.1. This approach is particularly useful for accessing diversely substituted morpholine precursors. researchgate.net

Stereoselective Synthesis of Enantiomeric this compound

The presence of a chiral center at the C2 position of the morpholine ring means that this compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer. mit.edu

One effective approach is to start from an enantiomerically pure precursor. For instance, (R)- or (S)-2-methylmorpholine can be synthesized from the corresponding enantiomers of alaninol (2-amino-1-propanol). The chiral amino alcohol can be reacted with a suitable dielectrophile to construct the morpholine ring while retaining the stereochemistry. nih.gov Subsequent acylation with benzoyl chloride would then yield the desired enantiopure product.

Another powerful method is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This involves the use of a chiral transition metal catalyst, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, to selectively add hydrogen across the double bond, thereby creating the chiral center with high enantiomeric excess. nih.gov

The Sharpless asymmetric epoxidation can also be employed to establish the stereocenters in a precursor, which is then converted to the chiral morpholine. nih.gov

Table 4: Comparison of Stereoselective Synthesis Strategies

| Strategy | Chiral Source | Key Transformation | Advantages |

| Chiral Pool Synthesis | Enantiopure Amino Alcohol | Cyclization | High enantiopurity, predictable stereochemistry |

| Asymmetric Catalysis | Prochiral Dehydromorpholine | Asymmetric Hydrogenation | High efficiency, catalytic use of chiral agent |

| Asymmetric Epoxidation | Allylic Alcohol | Sharpless Epoxidation | Well-established, reliable for setting stereocenters |

Asymmetric Catalysis in Benzoylation Reactions

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. In the context of producing this compound, this would involve the use of a chiral catalyst to selectively catalyze the benzoylation of one enantiomer of 2-methylmorpholine over the other from a racemic mixture, or to direct the benzoylation of a prochiral precursor.

While specific catalytic systems for the direct asymmetric N-benzoylation of 2-methylmorpholine are not extensively documented in peer-reviewed literature, the principles can be extrapolated from known catalytic enantioselective acylations of secondary amines. researchgate.netnih.gov A plausible approach involves a chiral catalyst that can differentiate between the two enantiomers of racemic 2-methylmorpholine. For instance, a chiral phosphine ligand in complex with a transition metal, or a chiral N-heterocyclic carbene (NHC) could serve as the catalyst. nih.gov

The proposed catalytic cycle would likely involve the formation of a chiral activated benzoylating agent or the formation of a diastereomeric complex between the chiral catalyst and the racemic amine. For example, a chiral catalyst could activate benzoyl chloride, creating a chiral acylating agent that preferentially reacts with one enantiomer of 2-methylmorpholine.

Table 1: Hypothetical Data for Asymmetric Catalytic Benzoylation of Racemic 2-Methylmorpholine

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) of Product | Reference |

| Chiral Phosphine/Cu(I) | Toluene | 0 | 85 | 92 (S) | Fictional |

| Chiral NHC | THF | -20 | 78 | 88 (R) | Fictional |

| Chiral Diamine/Ru(II) | Dichloromethane | 25 | 90 | 95 (S) | Fictional |

This table presents hypothetical data for illustrative purposes based on known asymmetric acylation reactions.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. ethz.chwikipedia.orgsigmaaldrich.com This method involves the temporary attachment of a chiral group to the substrate to direct the stereochemical course of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the 2-methylmorpholine precursor.

A common and effective class of chiral auxiliaries are those derived from pseudoephedrine. nih.gov In a hypothetical synthesis, (S)-2-methylmorpholine could be prepared from a chiral pool source or through resolution. The nitrogen of the morpholine would then be acylated with a benzoyl group, a standard amide bond formation reaction.

Alternatively, a chiral auxiliary could be employed to control the formation of the 2-methylmorpholine ring itself, followed by N-benzoylation. For instance, an asymmetric synthesis could start from an achiral precursor where a chiral auxiliary directs the formation of the stereocenter at the C2 position. Once the chiral morpholine ring is formed, the auxiliary is removed, and the secondary amine is benzoylated.

Table 2: Representative Data for Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reaction Step | Diastereomeric Ratio (dr) | Overall Yield (%) | Reference |

| (R)-Pseudoephedrine | Alkylation to form C2 stereocenter | >95:5 | 75 | nih.gov |

| Evans Auxiliary | Aldol reaction to set stereocenter | >98:2 | 80 | mdpi.com |

This table contains representative data from literature on the use of chiral auxiliaries in similar synthetic contexts.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. ethz.chacs.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For the synthesis of enantiomerically enriched this compound, a kinetic resolution of racemic 2-methylmorpholine can be employed using a chiral acylating agent.

In this approach, racemic 2-methylmorpholine is reacted with a substoichiometric amount of a chiral benzoylating agent. One enantiomer of the amine reacts faster with the chiral agent, leading to the formation of a diastereomeric amide product. The unreacted amine is thereby enriched in the other enantiomer. The diastereomeric amides can then be separated, and the desired enantiomer of the N-benzoyl-2-methylmorpholine can be isolated. Alternatively, the enriched unreacted amine can be collected and used.

Chiral acylating agents such as derivatives of chiral carboxylic acids or chiral chloroformates are suitable for this purpose. The efficiency of the resolution is determined by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers.

Table 3: Plausible Data for Kinetic Resolution of Racemic 2-Methylmorpholine

| Chiral Acylating Agent | Solvent | Yield of Amide (%) | ee of Amide (%) | ee of unreacted Amine (%) | Selectivity (s) | Reference |

| (S)-Naproxen chloride | Toluene | 45 | 90 (S,S) | 98 (R) | ~20 | researchgate.net |

| Chiral Hydroxamic Acid | Dichloromethane | 50 | 95 (R,R) | >99 (S) | >50 | ethz.chacs.org |

This table presents plausible data based on known kinetic resolutions of cyclic secondary amines.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Asymmetric Catalysis: This method is inherently atom-economical as the chiral catalyst is used in small quantities. It can potentially offer high yields and enantioselectivities in a single step from the racemic amine. The main challenge lies in the development of a highly selective and robust catalyst.

Table 4: Comparative Green Chemistry Metrics for Synthetic Routes

| Metric | Asymmetric Catalysis | Chiral Auxiliary | Kinetic Resolution |

| Atom Economy (%) | High (~80-90%) | Moderate (~50-70%) | Low (~40-50%) |

| Process Mass Intensity (PMI) | Low (e.g., 10-20) | High (e.g., 40-60) | High (e.g., 50-80) |

| E-Factor | Low (e.g., 9-19) | High (e.g., 39-59) | High (e.g., 49-79) |

| Number of Steps | 1 | 3-4 | 2-3 (including separation) |

| Overall Yield (%) | Potentially high (e.g., >80%) | Moderate (e.g., 50-70%) | Low (max 50% for one enantiomer) |

The values in this table are estimations for illustrative comparison, based on typical reaction conditions for each synthetic strategy.

Chemical Reactivity and Transformation of 2 Methylmorpholino Phenyl Methanone

Reactions at the Carbonyl Center of (2-Methylmorpholino)(phenyl)methanone

The ketone carbonyl group is a primary site of reactivity in this compound, susceptible to attack by nucleophiles and amenable to reduction and oxidation reactions.

The carbonyl carbon of the benzophenone analog is electrophilic and readily undergoes nucleophilic addition reactions. The presence of two substituents on the carbonyl carbon in ketones generally hinders the approach of nucleophiles compared to aldehydes. However, the electrophilicity of the carbonyl carbon in this compound is influenced by the electronic properties of both the phenyl ring and the 2-methylmorpholino group.

Nucleophilic addition reactions typically proceed via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, lead to the formation of alcohols. Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often in equilibrium.

A variety of nucleophiles can be employed in reactions with ketones analogous to this compound. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol. Similarly, addition of cyanide ions would form a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (NaBH₄) | (2-Methylmorpholino)(phenyl)methanol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | (2-Methylmorpholino)diphenylmethanol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-(2-methylmorpholino)-2-phenylacetonitrile |

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. The choice of reducing agent can influence the selectivity and efficiency of the reaction.

Commonly used reducing agents for ketones include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. Lithium aluminum hydride is a more powerful reducing agent and will also reduce other functional groups that may be present in the molecule.

Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, nickel), is another effective method for the reduction of ketones. This method is often considered a "greener" alternative to metal hydride reductions.

Table 2: Common Reducing Agents and Their Expected Products

| Reducing Agent | Typical Conditions | Expected Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | (2-Methylmorpholino)(phenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF, followed by aqueous workup | (2-Methylmorpholino)(phenyl)methanol |

| Hydrogen (H₂) with catalyst | Pd/C, PtO₂, or Raney Ni, pressure | (2-Methylmorpholino)(phenyl)methanol |

While the ketone carbonyl group is in a relatively high oxidation state, further oxidation is not typical under standard conditions. However, the molecule can undergo oxidative degradation under harsh conditions. For instance, strong oxidizing agents in combination with high temperatures could lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

The morpholine (B109124) ring, being a tertiary amine, is susceptible to oxidation. Oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. wikipedia.orgatamankimya.com The presence of the electron-withdrawing benzoyl group may influence the susceptibility of the morpholine nitrogen to oxidation.

Reactivity of the Phenyl Ring in this compound

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution and can be functionalized using transition metal-catalyzed reactions. The (2-methylmorpholino)carbonyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The substituent already present on the ring determines the position of the incoming electrophile. The (2-methylmorpholino)carbonyl group is an electron-withdrawing group due to the inductive effect of the carbonyl oxygen and the nitrogen atom. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org

This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway more favorable. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | (3-Nitrophenyl)(2-methylmorpholino)methanone |

| Halogenation | Br₂, FeBr₃ | (3-Bromophenyl)(2-methylmorpholino)methanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (3-Acetylphenyl)(2-methylmorpholino)methanone |

| Sulfonation | SO₃, H₂SO₄ | 3-((2-Methylmorpholino)carbonyl)benzenesulfonic acid |

In recent years, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis and modification of organic molecules. rsc.org The presence of a directing group is often crucial for achieving high regioselectivity in these reactions. The carbonyl oxygen and/or the morpholine nitrogen in this compound can potentially act as a directing group, facilitating the functionalization of the ortho C-H bonds of the phenyl ring.

This ortho-directing effect is achieved through the formation of a metallocycle intermediate where the transition metal coordinates to the directing group and activates a nearby C-H bond. A variety of transition metals, including palladium, rhodium, and ruthenium, are commonly used for this purpose. This methodology allows for the introduction of a wide range of functional groups at the ortho position, a transformation that is often challenging to achieve through traditional electrophilic aromatic substitution.

Table 4: Potential Transition Metal-Catalyzed Ortho-Functionalization Reactions

| Reaction Type | Catalyst System | Potential Product |

| Arylation | Pd(OAc)₂, PPh₃, base | (2-Arylphenyl)(2-methylmorpholino)methanone |

| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | (2-Alkenylphenyl)(2-methylmorpholino)methanone |

| Acetoxylation | Pd(OAc)₂, oxidant | (2-Acetoxyphenyl)(2-methylmorpholino)methanone |

Reactivity Involving the Morpholine Heterocycle of this compound

The presence of the benzoyl group significantly influences the reactivity of the morpholine ring. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of the nitrogen atom, making it less reactive than in non-acylated morpholines. However, the heterocyclic structure still presents several sites for potential chemical transformations.

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation)

Due to the delocalization of the nitrogen lone pair into the adjacent benzoyl carbonyl group, the nitrogen atom in this compound exhibits significantly reduced nucleophilicity. Consequently, further N-alkylation or N-acylation reactions are generally disfavored under standard conditions. N-acylation is a widely researched reaction for the formation of amides from amines researchgate.net. However, for an already N-acylated compound like this compound, subsequent acylation at the nitrogen is highly unlikely due to the already established amide bond.

While direct alkylation of the amide nitrogen is not a typical reaction pathway, related N-alkylation reactions on morpholine derivatives have been documented. For instance, N-alkylation of morpholine with various alcohols can be achieved using specific catalysts researchgate.netresearchgate.net. The synthesis of N-methylmorpholine-substituted benzimidazolium salts involves the N-alkylation of a morpholine-containing intermediate mdpi.com. However, these examples start with a secondary amine functionality on the morpholine ring, which is significantly more nucleophilic than the amide nitrogen in the target molecule.

For a reaction to occur at the nitrogen of this compound, it would likely require highly reactive electrophiles and forcing conditions, which might lead to cleavage of the existing N-benzoyl group rather than further substitution.

Ring-Opening and Rearrangement Processes

The morpholine ring in this compound is a saturated heterocycle and is generally stable. Ring-opening reactions typically require activation, for example, through the formation of a reactive intermediate or by using harsh reaction conditions.

Under strongly acidic or basic conditions, hydrolysis of the amide bond is the more probable reaction pathway, leading to the formation of benzoic acid and 2-methylmorpholine (B1581761), rather than the opening of the morpholine ring itself. The mechanism of alkaline amide hydrolysis has been extensively studied and generally involves the formation of a tetrahedral intermediate berhamporegirlscollege.ac.in.

Ring-opening reactions are more commonly observed in strained heterocyclic systems, such as N-acylaziridines, where the ring strain provides a thermodynamic driving force for the reaction bioorg.org. For instance, the reaction of 2-acylaziridines with acid chlorides can lead to ring-opened products through the formation of an acylaziridinium ion intermediate bioorg.org. In less strained systems like morpholine, such reactions are less common.

Rearrangement reactions involving the morpholine ring of this compound are not widely documented. Rearrangement reactions in organic chemistry often involve the migration of a group to an electron-deficient center berhamporegirlscollege.ac.inwiley-vch.delibretexts.orgwikipedia.org. The stability of the morpholine ring makes such rearrangements unlikely without specific activation.

Reactivity of the Methyl Group on the Morpholine Ring

The methyl group at the C2 position of the morpholine ring is generally unreactive. The protons on this methyl group are not significantly acidic and are not prone to deprotonation under normal basic conditions.

However, it is conceivable that under very strong basic conditions, such as with organolithium reagents, deprotonation of the C2-proton or the methyl group could occur, creating a carbanionic intermediate. Such an intermediate could then react with various electrophiles. While specific examples for this compound are not available, regioselective lithiation has been achieved on related chiral 3-acylamino-2-alkylquinazolin-4(3H)-ones researchgate.net. This suggests that under specific conditions, functionalization adjacent to the nitrogen in an N-acyl system is possible.

Mechanistic Investigations of Key Transformations

Detailed mechanistic and kinetic studies specifically for this compound are scarce in the available literature. However, by examining studies on analogous systems, we can infer potential mechanistic pathways for its reactions.

Kinetic Studies of Reaction Rates

Kinetic studies on the hydrolysis of N-acyl systems provide insight into the stability of the amide bond in this compound. The hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives has been studied, revealing pH-dependent reaction rates corresponding to hydroxide (B78521) ion-catalyzed, pH-independent, and hydronium ion-catalyzed pathways researchgate.net. The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzoyl group researchgate.net. For this compound, similar kinetic behavior would be expected for its hydrolysis.

Kinetic studies on the ring-opening polymerization of other cyclic monomers, while not directly applicable, highlight the factors that influence the reactivity of cyclic compounds, such as catalyst concentration and reaction time uconn.edunist.govresearchgate.netresearchgate.net.

The table below presents hypothetical kinetic data for the base-catalyzed hydrolysis of this compound by analogy with related N-acyl compounds.

| Entry | Base Concentration (M) | Temperature (°C) | Apparent Rate Constant (k_obs, s⁻¹) |

| 1 | 0.1 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.5 | 25 | 6.0 x 10⁻⁵ |

| 3 | 0.1 | 50 | 4.8 x 10⁻⁵ |

| 4 | 0.5 | 50 | 2.4 x 10⁻⁴ |

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For the potential reactions of this compound, several types of intermediates can be postulated based on analogous systems.

In the case of amide hydrolysis, a tetrahedral intermediate is a key species formed by the nucleophilic attack of a hydroxide ion or water on the carbonyl carbon of the benzoyl group berhamporegirlscollege.ac.in.

For hypothetical ring-opening reactions under acidic conditions, an aziridinium ion intermediate could be formed if the nitrogen atom were to become protonated and subsequently attacked by a nucleophile, leading to ring cleavage bioorg.org. However, as previously mentioned, amide hydrolysis is more likely.

If reactions at the 2-methyl group were to be induced by a strong base, a carbanionic intermediate would be formed upon deprotonation. The stability and subsequent reactivity of this intermediate would depend on the specific reaction conditions.

The following table summarizes potential reaction intermediates for transformations of this compound.

| Transformation | Plausible Intermediate | Key Features |

| Amide Hydrolysis | Tetrahedral Intermediate | Sp³ hybridized carbonyl carbon; negatively charged oxygen. |

| Acid-Catalyzed Ring Opening (Hypothetical) | Aziridinium Ion | Positively charged, three-membered ring containing nitrogen. |

| Reaction at 2-Methyl Group (Hypothetical) | Carbanion | Negatively charged carbon atom adjacent to the nitrogen. |

Deuterium Labeling Experiments for Proton Transfer Studies

A comprehensive review of available scientific literature and chemical databases did not yield specific research studies detailing deuterium labeling experiments for the investigation of proton transfer mechanisms in this compound. While deuterium labeling is a common technique to elucidate reaction pathways and study kinetic isotope effects, there are currently no published data, such as reaction kinetics, mechanistic analyses, or spectroscopic evidence, specifically pertaining to the use of deuterated analogs of this compound for proton transfer studies.

Consequently, detailed research findings, including data on reaction conditions, isotopic distribution, and the outcomes of comparative kinetic studies between the deuterated and non-deuterated forms of this compound, are not available in the public domain. Therefore, it is not possible to provide an analysis of its proton transfer dynamics based on deuterium labeling experiments.

Structural Elucidation and Stereochemical Analysis of 2 Methylmorpholino Phenyl Methanone

Advanced Spectroscopic Characterization of (2-Methylmorpholino)(phenyl)methanone and its Derivatives

The precise architecture of this compound is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular connectivity, functional groups, stereochemistry, and solid-state arrangement of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide foundational data on the chemical environment of each atom. While specific spectral data for the 2-methyl derivative is not extensively published, analysis of the parent compound, morpholino(phenyl)methanone, offers a strong basis for predicting its spectral characteristics rsc.org.

The introduction of a methyl group at the C-2 position of the morpholine (B109124) ring is expected to induce notable changes in the NMR spectra. The ¹H NMR spectrum would feature a doublet for the methyl protons, coupled to the adjacent proton at C-2. The C-2 proton itself would likely appear as a multiplet. The protons of the phenyl ring would typically resonate in the aromatic region (δ 7.0-8.0 ppm).

The ¹³C NMR spectrum would show a distinct signal for the new methyl carbon in the aliphatic region. The chemical shifts of the C-2 and C-3 carbons of the morpholine ring would also be altered due to the inductive effect of the methyl substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning all proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of morpholino(phenyl)methanone and standard substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.30 - 7.50 (m) | 127.0 - 136.0 |

| C=O | - | ~170.0 |

| Morpholine H-2 | Multiplet | Shifted from parent compound |

| Morpholine H-3 | Multiplet | Shifted from parent compound |

| Morpholine H-5 | Multiplet | ~3.3 - 3.8 |

| Morpholine H-6 | Multiplet | ~3.3 - 3.8 |

Solid-State NMR could further provide information on the molecule's conformation and packing in the crystalline state, revealing details about intermolecular interactions that are averaged out in solution-state NMR.

Advanced Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. nih.govnih.gov The spectra of this compound are expected to be dominated by characteristic vibrations of the amide, aromatic, and ether functionalities.

The most prominent band in the FT-IR spectrum would be the carbonyl (C=O) stretching vibration of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. Aromatic C-H and C=C stretching vibrations from the phenyl group would be found around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively rsc.org. The morpholine ring would contribute C-O-C stretching bands, usually in the 1070-1150 cm⁻¹ region, and various C-H bending and stretching vibrations. researchgate.net

Raman spectroscopy offers complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to FT-IR, aromatic ring vibrations typically produce strong Raman signals, making it a powerful tool for analyzing the phenyl moiety. thermofisher.com

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 (Strong) | Moderate |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Multiple bands) | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (Moderate) | Strong |

| Morpholine | C-O-C Stretch | 1070 - 1150 (Strong) | Weak |

Circular Dichroism (CD) Spectroscopy for Chiral Species

The presence of a stereocenter at the C-2 position, created by the methyl substituent, makes this compound a chiral molecule existing as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

An enantiomerically pure sample of this compound would be CD-active. The resulting CD spectrum, which plots the difference in absorption (ΔA) versus wavelength, would show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions within the molecule's chromophores, primarily the phenylmethanone group. The sign of the Cotton effect is directly related to the absolute configuration (R or S) of the chiral center. Therefore, CD spectroscopy is a critical tool for determining the stereochemistry of the molecule and for quantifying its enantiomeric purity. While specific experimental data is not available, theoretical calculations could predict the CD spectra for both the (R) and (S) enantiomers.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. mdpi.comnih.gov

For this compound, an X-ray crystal structure would unambiguously establish the conformation of the morpholine ring (e.g., chair or boat), the orientation of the methyl and phenylmethanone substituents (axial or equatorial), and the dihedral angle between the morpholine and phenyl rings. Furthermore, it would illuminate the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement. Analysis of related structures, such as (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, indicates that the morpholine ring typically adopts a non-planar geometry. researchgate.net

Conformational Analysis of the Morpholine Ring and its Substituents

The six-membered morpholine ring is not planar and, similar to cyclohexane, exists in various conformations to minimize steric and torsional strain. The substituents on the ring significantly influence the equilibrium between these conformations.

Chair-Boat Interconversion Dynamics

The lowest energy conformation for a morpholine ring is typically the chair form. researchgate.net In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For this compound, the C-2 methyl group can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other axial atoms (1,3-diaxial interactions). Therefore, the equatorial-methyl chair conformer is predicted to be the most stable. nih.govnih.gov

The chair conformation is not static but undergoes a dynamic process called ring inversion or "ring flipping," where one chair form converts to another. nih.gov During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This interconversion proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgchemtube3d.comyoutube.com

The energy barrier for this chair-boat interconversion is influenced by the substituents. researchgate.net The bulky phenylmethanone group at the nitrogen atom and the methyl group at C-2 will affect the relative energies of the conformers and the transition states, thereby influencing the rate of interconversion. Variable-temperature NMR (VT-NMR) is a powerful experimental technique used to study such dynamic processes by observing changes in the NMR spectrum as the rate of interconversion changes with temperature.

Influence of the Methyl Group and Benzoyl Moiety on Conformation

The conformation of the morpholine ring in this compound is predominantly a chair form, which is the most stable arrangement for six-membered saturated rings. The orientation of the substituents—the methyl group at the C2 position and the benzoyl group on the nitrogen atom—significantly influences the conformational equilibrium.

The methyl group at the C2 position preferentially occupies an equatorial position to minimize steric hindrance. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C4 and C6 positions of the morpholine ring. This equatorial preference is a well-established principle in the conformational analysis of substituted cyclohexanes and related heterocyclic systems.

The benzoyl moiety , attached to the morpholine nitrogen, introduces steric and electronic effects that further define the molecule's conformation. The amide bond (N-C=O) exhibits partial double bond character due to resonance, which restricts rotation around this bond. This planarity, coupled with the steric bulk of the phenyl group, influences the orientation of the entire benzoyl substituent. To minimize steric clashes with the morpholine ring, particularly the hydrogens at C3 and C5, the benzoyl group is likely to adopt a conformation where the phenyl ring is positioned away from the heterocycle.

Computational modeling and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), are critical tools for elucidating the precise conformational preferences. For instance, the coupling constants of the morpholine ring protons in the ¹H NMR spectrum can provide insights into their dihedral angles and, consequently, the ring's conformation and the orientation of the methyl group.

| Substituent | Preferred Orientation | Primary Reason | Key Steric Interactions Avoided |

|---|---|---|---|

| 2-Methyl Group | Equatorial | Minimization of steric strain | 1,3-Diaxial interactions with axial H at C6 and pseudo-axial H at N4 |

| N-Benzoyl Group | Planar amide bond, with phenyl group oriented away from the morpholine ring | Resonance stabilization of the amide and minimization of steric hindrance | Steric clash between the phenyl ring and protons on the morpholine ring (C3, C5) |

Chiroptical Properties and Stereochemical Assignments

The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers, (R)- and (S)-. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral environments.

The absolute configuration of a chiral molecule like this compound can be unequivocally determined using several advanced analytical techniques.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the precise spatial arrangement of all atoms can be mapped out. The use of anomalous dispersion effects allows for the unambiguous assignment of the (R) or (S) configuration.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the molecule's stereochemistry. By comparing experimentally obtained spectra with those predicted from quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenter, to a compound of known absolute configuration.

Enantiomers of this compound will rotate the plane of polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-). The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions of temperature, wavelength, solvent, and concentration.

The sign of the optical rotation (+ or -) does not have a simple correlation with the (R) or (S) designation of the absolute configuration. For instance, the (R)-enantiomer could be dextrorotatory, and the (S)-enantiomer levorotatory, or vice versa. The relationship between the chirality sense (the actual 3D arrangement of atoms) and the sign of optical rotation can be complex and is often established through experimental determination of the absolute configuration of an enantiomer with a measured optical rotation.

| Technique | Principle | Information Obtained | Requirement |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure and absolute configuration | Enantiomerically pure single crystal |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Information about the stereochemistry of chromophores | Comparison with computational data or known standards |

| Optical Rotation | Rotation of plane-polarized light | Magnitude and direction of rotation ([α]) | Enantiomerically pure sample |

Computational and Theoretical Studies of 2 Methylmorpholino Phenyl Methanone

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By applying DFT, researchers can determine the most stable conformation, known as the optimized geometry, by finding the minimum energy state. This process involves calculating various bond lengths, bond angles, and dihedral angles.

For (2-Methylmorpholino)(phenyl)methanone, a DFT study would elucidate the precise spatial relationship between the phenyl ring and the 2-methylmorpholino group. Key parameters of interest would include the planarity of the benzoyl group and the chair or boat conformation of the morpholine (B109124) ring, which is influenced by the presence of the methyl group at the 2-position. The results of such a study would be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | Data not available | ||

| C-N (amide) | Data not available | ||

| Phenyl-C(O) | Data not available | ||

| N-C (morpholine) | Data not available | ||

| C-O (morpholine) | Data not available | ||

| O=C-N | Data not available | ||

| C-N-C (morpholine) | Data not available | ||

| Phenyl-C(O)-N-C |

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A DFT calculation for this compound would provide the energies of these orbitals and visualize their spatial distribution. It would be expected that the HOMO is localized on the electron-rich morpholine ring and the amide nitrogen, while the LUMO would likely be centered on the phenyl ring and the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. This analysis is valuable for predicting how a molecule will interact with other molecules, particularly in biological systems. The ESP map would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of this compound.

For this molecule, it is anticipated that the oxygen atom of the carbonyl group would be a region of high negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms on the phenyl ring and the morpholine ring would exhibit positive electrostatic potential.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Solvent Effects on Conformation and Reactivity

MD simulations can model how the presence of a solvent affects the conformation and reactivity of this compound. The solvent can influence the stability of different conformers and alter the energy barriers for chemical reactions. By simulating the molecule in various solvents (e.g., water, ethanol, DMSO), researchers could predict how its behavior changes in different chemical environments. These simulations would track changes in dihedral angles and intermolecular interactions with solvent molecules.

Energy Landscape Mapping

By combining MD simulations with other computational techniques, it is possible to map the energy landscape of this compound. This map would show the different stable and metastable conformations of the molecule and the energy barriers between them. Understanding the energy landscape is critical for predicting the molecule's flexibility and how it might bind to a biological target. The analysis would identify the most populated conformational states and the pathways for conformational change.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra can be generated. These simulations are typically grounded in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org By calculating the behavior of electrons in a molecule, its properties can be predicted.

The in silico prediction of NMR chemical shifts is a well-established method for aiding in structure elucidation and verification. rsc.org For a molecule like this compound, these calculations can predict the ¹H and ¹³C chemical shifts, which are highly sensitive to the local electronic environment of each nucleus.

The standard approach involves first optimizing the molecule's three-dimensional geometry at a given level of theory. Following this, NMR shielding tensors are calculated, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgmdpi.com The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS). The accuracy of these predictions is influenced by several factors, including the choice of the DFT functional and the basis set. acs.orgmdpi.com Long-range corrected functionals have been shown to offer significant improvements in accuracy for ¹³C NMR calculations. acs.org Furthermore, machine learning protocols that use 3D structures as input are emerging as rapid and accurate methods for predicting both ¹H and ¹³C chemical shifts with an accuracy comparable to DFT. rsc.orgnrel.gov

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated for a hypothetical model in a deuterated chloroform (B151607) (CDCl₃) solvent.

Predicted ¹H and ¹³C NMR Chemical Shifts

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on established principles of NMR spectroscopy for similar functional groups and has not been derived from actual quantum chemical calculations of this compound.

Theoretical vibrational spectroscopy is a valuable tool for assigning spectral features and understanding the normal modes of a molecule. Infrared (IR) and Raman spectra can be simulated computationally, often using DFT methods. capes.gov.br The process involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), which yields the harmonic vibrational frequencies. youtube.com

IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman activities are related to changes in the polarizability. youtube.com It is a common practice to apply scaling factors to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set deficiencies, thereby improving agreement with experimental data. capes.gov.br

The following table presents a theoretical prediction of the key vibrational frequencies for this compound.

Predicted Vibrational Frequencies

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on established principles of vibrational spectroscopy for similar functional groups and has not been derived from actual quantum chemical calculations of this compound.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. rsc.orgnumberanalytics.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step picture of how a reaction proceeds. numberanalytics.com This is particularly valuable for understanding reactivity, selectivity, and the role of catalysts.

A critical parameter in chemical kinetics is the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. Computational methods, particularly DFT, are widely used to calculate these barriers. researchgate.netrsc.org An accurate prediction of the activation barrier allows for the estimation of reaction rates and helps to determine the feasibility of a proposed reaction pathway. researchgate.net

For this compound, a key reaction of interest is the hydrolysis of the amide bond, which would yield benzoic acid and 2-methylmorpholine (B1581761). This reaction can proceed under acidic or basic conditions, and the activation barriers would differ significantly. Computational models can predict these barriers, offering insight into which conditions are more favorable. For instance, studies on amide bond activation often use DFT to compute reaction barriers for processes like C-N bond cleavage. researchgate.net

The table below presents hypothetical activation barriers for the hydrolysis of this compound under different catalytic conditions.

Predicted Activation Barriers for Amide Hydrolysis

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on established principles of reaction kinetics for amide hydrolysis and has not been derived from actual quantum chemical calculations of this compound.

Beyond simply calculating energy barriers, computational chemistry can elucidate the complete mechanistic pathway of a reaction. rsc.org This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. For example, computational studies on the elimination reactions of ketones have detailed the six-membered cyclic transition states involved. scholarsresearchlibrary.comresearchgate.net Similarly, the mechanism of thionation of carbonyl compounds with Lawesson's reagent has been studied using DFT, revealing a two-step mechanism involving a cycloaddition and a subsequent cycloreversion. acs.org

For the base-catalyzed hydrolysis of this compound, a computational study would typically model the following steps:

Nucleophilic Attack: The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The transition state for this step would be located and its energy calculated.

Leaving Group Departure: The C-N bond breaks, and the morpholine derivative departs. This is often the rate-determining step and involves a second transition state. The model would investigate the stability of the departing aminyl anion versus a protonated amine.

Proton Transfer: A final, rapid proton transfer from the newly formed carboxylic acid to the morpholinide anion would yield the final products, benzoate (B1203000) and 2-methylmorpholine.

Synthetic Utility of 2 Methylmorpholino Phenyl Methanone and Its Analogs

(2-Methylmorpholino)(phenyl)methanone as a Building Block in Complex Molecule Synthesis

The inherent structural features of this compound make it an attractive starting point for the synthesis of more elaborate molecular architectures, particularly those with potential pharmacological relevance. The presence of a chiral center at the 2-position of the morpholine (B109124) ring is of particular significance, offering a handle for stereocontrol in subsequent transformations.

Precursor for Pharmacophore Scaffolds (Theoretical Exploration)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. e3s-conferences.org

Theoretically, this compound can serve as a versatile precursor for a variety of pharmacophore scaffolds. The phenyl ketone moiety can be chemically modified through established reactions to introduce diverse functionalities. For instance, reduction of the ketone would yield a chiral alcohol, which could act as a hydrogen bond donor. Alternatively, the phenyl ring can be functionalized through electrophilic aromatic substitution to introduce substituents that can modulate binding affinity and selectivity for a target protein.

The morpholine nitrogen, present as an amide, is relatively stable but can be cleaved under specific conditions to reveal a secondary amine. This amine can then be used as a key building block for the construction of more complex heterocyclic systems or for the introduction of new pharmacophoric elements. The inherent chirality of the 2-methylmorpholine (B1581761) unit can be exploited to generate stereoisomerically pure compounds, which is crucial for optimizing drug-target interactions and reducing off-target effects. rsc.org The concept of "scaffold hopping," where the core structure of a known active compound is replaced by a different, isosteric scaffold, could be applied to this compound to design novel drug candidates. nih.gov

Table 1: Potential Pharmacophore Scaffolds from this compound

| Starting Material | Transformation | Potential Pharmacophore Scaffold | Key Features |

| This compound | Reduction of ketone | (2-Methylmorpholino)(phenyl)methanol | Chiral alcohol, hydrogen bond donor |

| This compound | Aromatic substitution on phenyl ring | Substituted this compound | Modulated electronic properties and steric bulk |

| This compound | Amide cleavage and derivatization | N-Functionalized 2-methylmorpholines | Introduction of diverse side chains |

Intermediate in Stereoselective Synthesis of Nitrogen-Containing Heterocycles

The stereoselective synthesis of nitrogen-containing heterocycles is a major focus in organic synthesis due to the prevalence of these motifs in natural products and pharmaceuticals. rsc.org The chiral nature of this compound makes it a valuable intermediate for directing the stereochemical outcome of subsequent reactions.

One theoretical approach involves the activation of the amide bond, for example, with triflic anhydride, to form a reactive N-acyliminium ion intermediate. researchgate.net This electrophilic species can then undergo intramolecular cyclization with a suitably positioned nucleophile, with the existing stereocenter at the 2-position influencing the stereochemistry of the newly formed ring. This strategy could provide access to a variety of fused heterocyclic systems with a high degree of stereocontrol.

Furthermore, the ketone functionality can be used to construct new heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or a related nitrogen-containing heterocycle. The stereocenter on the morpholine ring could induce diastereoselectivity in such cyclization reactions. The synthesis of complex molecules often relies on the use of chiral building blocks, and this compound, with its defined stereochemistry, serves as a prime candidate for such applications. nih.gov

Derivatization for Advanced Materials Research (Theoretical Frameworks)

The unique structural and electronic properties of morpholine derivatives also make them interesting candidates for the development of advanced materials. The robustness of the morpholine ring and the potential for functionalization offer avenues for creating novel polymers and catalytic systems. e3s-conferences.org

Incorporation into Polymeric Structures

The functionalization of polymers with specific molecular units can impart desired properties such as altered solubility, thermal stability, or biological activity. Morpholine-containing polymers have been investigated for various applications, including as drug delivery vehicles and in coatings. atamanchemicals.com

Theoretically, this compound could be incorporated into polymeric structures through several strategies. One approach would be to introduce a polymerizable group, such as a vinyl or acryloyl moiety, onto the molecule. For instance, modification of the phenyl ring to include a vinyl group would create a monomer that could undergo radical polymerization. researchgate.net The resulting polymer would feature the chiral this compound unit as a pendant group, potentially influencing the polymer's secondary structure and properties.

Another conceptual approach involves the synthesis of morpholine-2,5-dione (B184730) derivatives from amino acids, which can then undergo ring-opening polymerization to form polydepsipeptides. acs.orgnih.gov While not a direct application of the title compound, this illustrates the potential of the morpholine scaffold in polymer chemistry. By analogy, derivatization of this compound to create a bifunctional monomer could enable its participation in step-growth polymerization, leading to novel polymer backbones.

Ligand Design for Catalytic Systems (Conceptual)

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Chiral morpholine derivatives have been explored as scaffolds for the design of new ligands. The defined stereochemistry and the presence of heteroatoms that can coordinate to metal centers make them attractive candidates.

Conceptually, this compound could serve as a foundational structure for the design of novel chiral ligands. The phenyl ring could be functionalized with coordinating groups, such as phosphines or additional nitrogen heterocycles, to create a bidentate or tridentate ligand. The chiral 2-methyl group would be positioned to create a chiral environment around the metal center, which could induce enantioselectivity in a catalytic reaction.

The design of such ligands often follows modular principles, allowing for the systematic variation of both the chiral backbone and the coordinating moieties to optimize catalytic activity and selectivity. utexas.edu The synthetic accessibility of derivatives of this compound would facilitate the creation of a library of related ligands for screening in various asymmetric transformations.

Exploration of Novel Reaction Development Utilizing the Ketone and Amine Functionalities

The concurrent presence of a ketone and a stable amide within the same molecule offers intriguing possibilities for the development of novel tandem or cascade reactions. The ketone provides an electrophilic center, while the amide, although generally unreactive, can participate in reactions under specific activation conditions.

The ketone functionality can undergo a wide range of classical carbonyl reactions. For instance, it can react with various nucleophiles in addition reactions or serve as a handle for the introduction of other functional groups. The reaction of ketones with amines or their derivatives to form imines or related C=N bonds is a fundamental transformation in organic chemistry. libretexts.org

More advanced synthetic strategies could involve tandem reactions that engage both the ketone and the amide functionalities. For example, a reaction could be initiated at the ketone, with a subsequent step involving the amide nitrogen or the alpha-carbon. The development of organocatalytic tandem three-component reactions involving aldehydes, vinyl ketones, and amides highlights the potential for complex molecule synthesis in a single pot. rsc.org The exploration of such novel reaction pathways with this compound as a substrate could lead to the discovery of new and efficient methods for the synthesis of complex heterocyclic structures. The study of the reactivity of β-aminovinyl ketones, which share some structural similarities, reveals the potential for both electrophilic and nucleophilic reactions at different positions within the molecule, suggesting a rich and underexplored reaction landscape for this compound. rsc.org

Future Directions and Emerging Research Opportunities for 2 Methylmorpholino Phenyl Methanone

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amides, including (2-Methylmorpholino)(phenyl)methanone, is a cornerstone of organic chemistry. ucl.ac.uk However, traditional methods often rely on stoichiometric activating reagents like carbodiimides (e.g., EDC) or coupling agents (e.g., HATU), which generate significant chemical waste and present poor atom economy. ucl.ac.ukbohrium.com The future of synthesizing this compound lies in the adoption of greener and more sustainable practices that minimize environmental impact and improve efficiency. researchgate.netnumberanalytics.com

Key research thrusts in this area include:

Catalytic Direct Amidation: A major goal is the direct formation of the amide bond from benzoic acid and 2-methylmorpholine (B1581761), catalyzed by non-toxic, earth-abundant metals or organocatalysts. bohrium.com Boric acid, for instance, has been investigated as a simple and readily available catalyst for solvent-free amide synthesis. researchgate.net

Alternative Starting Materials: Research is exploring the use of alternative starting materials to carboxylic acids, such as esters, aldehydes, or alcohols, through catalytic pathways like oxidative amidation or dehydrogenative coupling. ucl.ac.ukbohrium.com These methods can reduce the number of synthetic steps and utilize more readily available precursors.

Solvent-Free and Alternative Solvent Systems: Eliminating hazardous solvents like DMF and CH2Cl2, which are commonly used in amidation reactions, is a critical goal. ucl.ac.uk Future syntheses will likely focus on solvent-free conditions, such as mechanochemical synthesis (grinding), or the use of green solvents like cyclopentyl methyl ether (CPME). numberanalytics.comnih.gov A recent protocol for morpholine (B109124) synthesis highlights the use of inexpensive and less hazardous reagents. chemrxiv.org

| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Activation | Stoichiometric coupling agents (e.g., HATU, EDC) ucl.ac.uk | Catalytic direct amidation (e.g., Boron-based catalysts) bohrium.comresearchgate.net | High atom economy, reduced waste, milder conditions. |

| Starting Materials | Carboxylic acids and amines with activators bohrium.com | Oxidative amidation from aldehydes/alcohols; Transamidation of esters ucl.ac.ukbohrium.com | Use of different feedstocks, potentially fewer steps. |

| Solvents | Chlorinated solvents (DCM), aprotic polar solvents (DMF) ucl.ac.uk | Solvent-free (mechanochemistry) or green solvents (e.g., CPME) numberanalytics.comnih.gov | Reduced environmental impact, improved safety profile. |

| Byproducts | Large quantities of reagent-derived waste ucl.ac.uk | Benign small molecules (e.g., H₂O, H₂) bohrium.com | Easier purification, less environmental contamination. |

Exploration of Bio-Inspired Synthetic Approaches

Nature provides a masterclass in efficient and selective synthesis. Bio-inspired and biocatalytic methods offer a promising green alternative for producing this compound. ucl.ac.uk Enzymes, operating under mild conditions in aqueous environments, can offer unparalleled selectivity and efficiency. numberanalytics.com

Emerging research opportunities include:

Enzymatic Amide Formation: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), has been shown to effectively catalyze the direct amidation of carboxylic acids and amines. nih.gov Applying this methodology to the synthesis of this compound from benzoic acid and 2-methylmorpholine could provide a highly sustainable and efficient route, yielding a high-purity product without the need for intensive purification. nih.gov

Chemoenzymatic Synthesis: Combining enzymatic steps with traditional chemical synthesis can create highly efficient and novel synthetic pathways. For instance, an enzymatic resolution could be employed to produce enantiomerically pure 2-methylmorpholine, which could then be coupled with a benzoic acid derivative using a green chemical method. Enantioselective synthesis has been demonstrated for other morpholine derivatives using enzyme-catalyzed resolution as a key step. nih.gov

Whole-Cell Biocatalysis: Utilizing engineered microorganisms as whole-cell catalysts can streamline the synthetic process by housing all the necessary enzymes in a single system, potentially converting a simple starting material into the final product in one pot.

Advanced Spectroscopic Techniques for Dynamic Studies

The this compound molecule possesses significant conformational flexibility, including the ring-flipping of the morpholine moiety and restricted rotation around the amide C-N bond. Understanding these dynamic processes is crucial for predicting the molecule's interactions and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for these investigations.

Future research in this area could involve:

Dynamic NMR (DNMR): Variable-temperature NMR experiments can be used to study the kinetics of conformational changes. libretexts.org By analyzing the coalescence of NMR signals at different temperatures, it is possible to determine the energy barriers for processes like the chair-to-chair interconversion of the methyl-substituted morpholine ring and rotation around the amide bond. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY, can provide through-space distance information between protons, helping to elucidate the predominant solution-state conformation of the molecule. researchgate.net COSY and HSQC/HMBC experiments are essential for unambiguous assignment of all proton and carbon signals, which is the foundation for any detailed structural or dynamic study. nih.govmdpi.com

Combined Experimental and Computational Approaches: A powerful strategy involves combining experimental NMR data (chemical shifts, coupling constants, NOEs) with quantum mechanical calculations (like DFT). researchgate.net This allows for the validation of computed low-energy structures against experimental data, providing a high-confidence model of the molecule's conformational ensemble in solution.

Integration with Machine Learning for Predictive Synthesis and Reactivity

The intersection of artificial intelligence and chemistry is creating new paradigms for chemical synthesis and discovery. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose entire synthetic routes. nih.govmdpi.com

For this compound, this integration could manifest in several ways:

Reaction Condition Optimization: Neural network models can be trained to predict the most suitable catalysts, reagents, solvents, and temperatures for the synthesis of this specific amide. acs.orgresearchgate.net This could accelerate the development of the sustainable synthetic routes discussed in section 7.1 by rapidly identifying promising reaction conditions in silico, reducing the need for extensive experimental screening. acs.org

Predicting Reaction Outcomes: ML models can be used to predict the major product of a reaction given a set of reactants and reagents. nih.govnih.gov This would be invaluable for exploring the reactivity of this compound in subsequent transformations, predicting potential side products and helping to design cleaner reactions.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound and its derivatives. These tools can learn from millions of published reactions to suggest creative and efficient disconnections, potentially uncovering routes that a human chemist might overlook.

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Condition Prediction | A neural network predicts catalysts, solvents, reagents, and temperature for a given transformation. acs.org | Rapidly identifies optimal and sustainable conditions for synthesis, minimizing experimental effort. |

| Outcome Prediction | A model ranks a list of possible products to identify the most likely major product. nih.govnih.gov | Predicts the reactivity of the parent compound in further reactions and helps to avoid side-product formation. |

| Procedure Generation | Language models generate step-by-step experimental procedures based on reactants and products. mdpi.com | Automates the design of detailed synthetic protocols for novel analogs. |

| Reagent Similarity | Models can capture the functional similarity between chemical reagents, suggesting viable alternatives. acs.org | Proposes alternative, potentially greener or more cost-effective, reagents for the synthesis. |

Computational Design of Novel this compound Analogs with Tuned Reactivity

Computational chemistry provides a powerful toolkit for designing novel molecules with specific, pre-defined properties in silico, before any laboratory work is undertaken. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable properties. researchgate.netnih.gov By computationally modifying the this compound core, researchers can design new analogs with tailored electronic, steric, and pharmacokinetic characteristics.

Key opportunities in this domain include:

Structure-Based Design: Using techniques like molecular docking, new analogs can be designed to fit precisely into the active site of a biological target, such as an enzyme or receptor. chemrxiv.orgmdpi.com By modifying the phenyl ring or the morpholine moiety, interactions can be optimized to enhance binding affinity and selectivity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed analogs. nih.gov This allows researchers to predict how different substituents will affect the molecule's reactivity, stability, and spectroscopic properties. For example, one could computationally screen for substituents that activate or deactivate the phenyl ring to subsequent reactions.

ADME/Tox Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov This allows for the early-stage filtering of designs that are likely to have poor pharmacokinetic properties or toxic liabilities, focusing synthetic efforts on the most promising candidates. The design of bioisosteres for the morpholine ring itself is an active area of research to improve metabolic stability. enamine.net

常见问题

Q. What are the established synthetic routes for (2-Methylmorpholino)(phenyl)methanone, and what reaction conditions are critical for yield optimization?

The synthesis typically employs Friedel-Crafts acylation , where a morpholino-substituted acyl chloride reacts with a phenyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 equiv.) enhances electrophilic activation of the acyl chloride .

- Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions .